molecular formula C13H17N3S B6973865 4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine

4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine

Cat. No.: B6973865
M. Wt: 247.36 g/mol
InChI Key: DABFHKNTDGEWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine is a complex heterocyclic compound that features both imidazole and thienoazepine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring, known for its biological activity, combined with the unique structure of the thienoazepine, makes this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the construction of the thienoazepine ring system. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the ring systems .

Scientific Research Applications

4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thienoazepine moiety may contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine is unique due to its combination of the imidazole and thienoazepine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

4-[(3-methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-15-10-14-8-11(15)9-16-6-3-2-4-13-12(16)5-7-17-13/h5,7-8,10H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABFHKNTDGEWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CCCCC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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